N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-15(2)10-11-24-17-12-16(23-19(25)13-21(3,4)5)8-9-18(17)27-14-22(6,7)20(24)26/h8-9,12,15H,10-11,13-14H2,1-7H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORUOFJVHPRBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 448.6 g/mol. The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine moiety which may contribute to its biological activities.
Antimicrobial Activity
Preliminary studies suggest that derivatives of the oxazepine structure exhibit promising antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains. Research indicates that modifications in the side chains can enhance the antimicrobial efficacy of these compounds.
| Compound Type | Activity | Reference |
|---|---|---|
| Oxazepine Derivatives | Antibacterial | |
| Modified Structures | Enhanced Efficacy |
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures. These findings suggest potential applications in treating inflammatory diseases.
| Study Focus | Results | Reference |
|---|---|---|
| In vitro Cytokine Inhibition | Significant reduction in TNF-alpha levels | |
| Animal Models | Reduced inflammation in arthritis models |
Antioxidant Activity
The compound also exhibits antioxidant properties. Research has shown that it can scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases.
| Assay Type | Activity Level | Reference |
|---|---|---|
| DPPH Scavenging | High efficacy observed | |
| ABTS Assay | Comparable to standard antioxidants |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its analogs:
- Synthesis and Characterization : A study synthesized various oxazepine derivatives through condensation reactions and characterized them using NMR and mass spectrometry.
- In Vivo Studies : Animal studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models.
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions of the compound with target proteins involved in inflammation and microbial resistance.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the oxazepine family and features a unique molecular structure that includes a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine core. The molecular formula is with a molecular weight of 440.5 g/mol .
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Reactants : Starting materials often include various benzamide derivatives and alkylating agents.
- Techniques : High-performance liquid chromatography (HPLC) is utilized for purification, while nuclear magnetic resonance (NMR) spectroscopy confirms the structure.
- Reagents : Commonly used reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Activities
Research indicates that N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide exhibits various biological activities:
Anticancer Potential
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural features enhance binding affinity to specific enzymes involved in cancer proliferation pathways.
Neuroprotective Effects
The compound has shown potential neuroprotective properties in vitro. It may interact with neurotransmitter receptors or modulate neuroinflammatory responses .
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
Potential Uses
- Cancer Treatment : As an anticancer agent targeting specific pathways.
- Neurological Disorders : Possible use in treating neurodegenerative diseases due to its neuroprotective effects.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Literature
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compound m) and its stereoisomers (n, o) share the butanamide functional group but differ in core structure. Key distinctions include:
- Core Flexibility : The hexan backbone in compounds allows greater conformational flexibility compared to the rigid benzo[b][1,4]oxazepine ring in the target compound.
- Stereochemical Complexity : compounds exhibit defined stereochemistry at multiple centers, which may influence binding specificity, whereas the target compound’s stereochemical configuration remains uncharacterized in available literature .
N-Aryl-3-Oxobutanamide Derivatives
N-Aryl-3-oxobutanamides (e.g., those in ) are used as intermediates in synthesizing isoxazolopyridine carboxamides. Unlike the target compound’s 3,3-dimethylbutanamide group, these derivatives feature a reactive 3-oxo group that participates in cyclization reactions. This difference highlights:
- Reactivity : The 3-oxo group in compounds facilitates multicomponent reactions, while the target’s dimethylbutanamide likely enhances steric shielding and lipophilicity.
- Biological Interactions : The oxo group may engage in hydrogen bonding, whereas the dimethylbutanamide’s branched alkyl chains prioritize hydrophobic interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Branching Effects : The 3,3-dimethylbutanamide and isopentyl groups in the target compound likely enhance metabolic stability and membrane permeability compared to linear-chain analogues, as seen in studies of branched alkyl pharmacophores .
- Rigidity vs. Flexibility : The benzo[b][1,4]oxazepine core’s rigidity may restrict binding to conformationaly sensitive targets, unlike the adaptable hexan-based compounds in , which are optimized for peptide-like interactions .
- Synthetic Challenges: The target compound’s fused heterocycle requires specialized crystallization techniques (e.g., SHELX-based refinement for structural confirmation), as noted in crystallographic methodologies .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization, followed by amide bond formation to introduce the 3,3-dimethylbutanamide group. Key steps include:
- Cyclization : Use of nucleophilic reagents (e.g., isopentylamine) under reflux with polar aprotic solvents like DMF .
- Amidation : Activation of carboxylic acid derivatives (e.g., using HATU or EDC) and coupling with the oxazepine intermediate under inert atmospheres .
- Optimization : Adjusting temperature (60–100°C), solvent polarity, and catalyst loading (e.g., triethylamine) to improve yields (reported 40–65% in initial trials) . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions, ring fusion, and stereochemistry. Key signals include oxazepine carbonyl (δ ~170 ppm) and isopentyl methyl protons (δ 0.8–1.2 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected at m/z 443.27) .
- X-ray Crystallography : For unambiguous determination of fused-ring geometry, though limited by crystal formation challenges .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases or proteases (e.g., IC50 determination via fluorometric or colorimetric methods) .
- Cytotoxicity Studies : Using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) to measure affinity (Ki values) .
Advanced Research Questions
Q. How can low yields in the final amidation step be addressed?
Strategies include:
- Solvent Optimization : Switching from THF to dichloromethane to reduce steric hindrance .
- Catalyst Screening : Testing DMAP or pyridine derivatives to enhance reaction efficiency .
- Continuous Flow Reactors : Improving mixing and heat transfer for exothermic amidation steps, increasing yields by ~20% .
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC before assays .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation times .
- Metabolic Stability : Use liver microsome assays to account for rapid degradation in certain models .
Q. What computational methods predict its interactions with biological targets?
Advanced approaches include:
- Molecular Docking : Using AutoDock Vina to model binding to vasopressin V2 receptors, identifying key hydrogen bonds with Gln104 and Tyr205 .
- MD Simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlating substituent bulk (e.g., isopentyl vs. ethyl) with activity cliffs .
Q. How can substituent modifications improve pharmacokinetic properties?
Rational design strategies:
- Solubility : Introduce polar groups (e.g., -OH, -SO2NH2) at the benzamide moiety to enhance aqueous solubility .
- Metabolic Resistance : Replace labile esters with bioisosteres (e.g., oxadiazoles) .
- Permeability : Reduce logP (<4) via shortening alkyl chains (e.g., isopentyl → propyl) while maintaining potency .
Notes
- Structural analogs (e.g., sulfonamide derivatives) show divergent bioactivities, underscoring the need for substituent-specific studies .
- Experimental characterization of missing physical properties (e.g., melting point) is recommended for formulation research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
